- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)
95061-46-4 structure
Product Name:(R)-1,1,2-Triphenylethane-1,2-diol
CAS番号:95061-46-4
MF:C20H18O2
メガワット:290.355725765228
MDL:MFCD00134424
CID:61762
PubChem ID:87577259
Update Time:2025-11-02
(R)-1,1,2-Triphenylethane-1,2-diol 化学的及び物理的性質
名前と識別子
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
-
- MDL: MFCD00134424
- インチ: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- InChIKey: GWVWUZJOQHWMFB-LJQANCHMSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 290.13100
- どういたいしつりょう: 290.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 色と性状: ベージュクリスタル
- 密度みつど: 1.196
- ゆうかいてん: 122.0 to 130.0 deg-C
- ふってん: 452.3 ℃ at 760 mmHg
- フラッシュポイント: 210°C
- 屈折率: 220 ° (C=1, EtOH)
- PSA: 40.46000
- LogP: 3.65610
- ようかいせい: 未確定
(R)-1,1,2-Triphenylethane-1,2-diol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
(R)-1,1,2-Triphenylethane-1,2-diol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
(R)-1,1,2-Triphenylethane-1,2-diol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-5g |
( |
95061-46-4 | 98.0% | 5g |
¥1,248.00 | 2022-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 1g |
¥50 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 5g |
¥211 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 5g |
¥736.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
¥176.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-250mg |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 250mg |
¥66.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-200mg |
( |
95061-46-4 | 98.0% | 200mg |
¥112.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R820075-1g |
( |
95061-46-4 | 98.0% | 1g |
¥407.00 | 2022-08-31 | |
| TRC | R076540-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
$ 195.00 | 2022-06-03 | ||
| TRC | R076540-2.5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 2.5g |
$ 290.00 | 2022-06-03 |
(R)-1,1,2-Triphenylethane-1,2-diol 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
リファレンス
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
リファレンス
- Preparation of atorvastatin, United States, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
リファレンス
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
リファレンス
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
合成方法 6
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
リファレンス
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247
合成方法 7
はんのうじょうけん
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
リファレンス
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7
合成方法 8
はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
合成方法 9
はんのうじょうけん
リファレンス
- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7
合成方法 10
はんのうじょうけん
リファレンス
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
リファレンス
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
リファレンス
- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
合成方法 13
はんのうじょうけん
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
リファレンス
- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
リファレンス
- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Methyl (R)-(-)-Mandelate
- (1R)-1-phenylethan-1-amine
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
- Boc-Sta-Oh (58521-49-6)
- (1R)-1-phenylethan-1-amine (3886-69-9)
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
- Boc-Epi-Statine (66967-01-9)
(R)-1,1,2-Triphenylethane-1,2-diol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
注文番号:A859212
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:16
価格 ($):165.0
Email:sales@amadischem.com
(R)-1,1,2-Triphenylethane-1,2-diol 関連文献
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) 関連製品
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- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)
- 110247-82-0(1,2-Ethanediol, 2-(4-methylphenyl)-1,1-diphenyl-)
- 6296-95-3(1,1,2-triphenylethane-1,2-diol)
- 3490-60-6(2-methyl-1,1-bis(4-methylphenyl)propane-1,2-diol)
- 913-86-0(1,2-Ethanediol,1,1,2,2-tetrakis(4-methylphenyl)-)
- 86433-02-5(1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-)
- 122135-80-2(1,2-Ethanediol,1,1-bis(4-methylphenyl)-2-phenyl-)
- 46755-94-6((S)-1,1-Diphenyl-1,2-propanediol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol
清らかである:99%
はかる:5g
価格 ($):165.0